molecular formula C17H17IN2S B2444510 2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide CAS No. 60126-86-5

2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide

Cat. No. B2444510
CAS RN: 60126-86-5
M. Wt: 408.3
InChI Key: LIBSJLLOCATOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide (2-AVBTI) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the benzothiazolium class of compounds and is composed of an anilinovinyl group, an ethyl group, and an iodide group. The compound has been studied for its biochemical and physiological effects and has been used in laboratory experiments.

Scientific Research Applications

1. Fluorescent and Chromogenic Probe for CN- Detection

Wang, Wang, and Xian (2018) developed a new fluorescent and chromogenic dual channel signal cyanide ion probe using 3-ethyl-2-methylbenzothiazolium iodide. This probe displayed high selectivity for CN- analysis and strong antijamming capability towards other anions. Its practical application in biomedical systems for CN- tracing was emphasized due to its excellent optical properties and high biocompatibility (Yuting Wang, Junjie Wang, Qiming Xian, 2018).

2. Two-Photon Induced Fluorescence

A study by Wu, Tang, Jiang, and Tung (1999) involved the synthesis of novel compounds, including trans-2-[p-(N-ethyl-N-(hydroxyethyl)amino)styryl]-N-methylbenzothiazolium iodide. These compounds exhibited two-photon induced fluorescence when excited by a 1064 nm laser, indicating potential applications in photophysics and photochemical research (Lizhu Wu, Xinjing Tang, M. Jiang, C. Tung, 1999).

3. Biological Studies of Antimony(III) Iodide Complexes

Ozturk et al. (2010) synthesized new antimony(III) iodide complexes, including 3-methyl-2-mercaptobenzothiazole. These complexes showed interesting structural motifs and were used to study their influence on the catalytic peroxidation of linoleic acid by the enzyme Lipoxygenase. They also demonstrated moderate cytostatic activity against various tumor cell lines (I. Ozturk et al., 2010).

4. Spectroscopic Characteristics of Benzothiazolium Iodides

Kabatc et al. (2005) studied the photophysical and photochemical properties of p-substitued 2-styryl-ethylbenzothiazolium iodides. They described the absorption, emission spectra, and the luminescence quantum yield of these dyes in various organic solvents, highlighting their potential in spectroscopic applications (Janina Kabatc, B. Jȩdrzejewska, P. Orliński, J. Pa̧czkowski, 2005).

5. Catalysis of Selective Nitrile-Primary Amide Interconversion

Dubey, Gupta, and Singh (2017) synthesized 3-methyl-1-(2-(phenylthio/seleno)ethyl)-1H-benzo[d]imidazol-3-ium iodide, a precursor of sulfated/selenated N-heterocyclic carbene. This compound was used in trinuclear palladium(ii) complexes efficient as a catalyst for nitrile-amide interconversion and amine-free Sonogashira C-C coupling (P. Dubey, Sonu Gupta, A. Singh, 2017).

Safety and Hazards

The compound is intended for research and development use only, and not for medicinal, household, or other uses . Specific safety and hazard information for 2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide is not available in the retrieved sources.

properties

IUPAC Name

N-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S.HI/c1-2-19-15-10-6-7-11-16(15)20-17(19)12-13-18-14-8-4-3-5-9-14;/h3-13H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBSJLLOCATOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=C(SC2=CC=CC=C21)/C=C/NC3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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